molecular formula C13H9Cl3 B1200816 1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene CAS No. 782-08-1

1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene

Cat. No.: B1200816
CAS No.: 782-08-1
M. Wt: 271.6 g/mol
InChI Key: LKBJQRZQDCMBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Bis(p-chlorophenyl)chloromethane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules, leading to potential toxic effects . Additionally, Bis(p-chlorophenyl)chloromethane has been shown to bind to estrogen receptors, influencing estrogenic activity in cells .

Cellular Effects

The effects of Bis(p-chlorophenyl)chloromethane on various types of cells and cellular processes are profound. It has been found to induce cell proliferation in certain cancer cell lines, such as MCF-7 human breast cancer cells . This compound can influence cell signaling pathways, including those related to estrogen receptor signaling, leading to changes in gene expression and cellular metabolism. The estrogenic activity of Bis(p-chlorophenyl)chloromethane can result in the upregulation of genes involved in cell growth and proliferation .

Molecular Mechanism

At the molecular level, Bis(p-chlorophenyl)chloromethane exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with DNA, proteins, and lipids . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, Bis(p-chlorophenyl)chloromethane can bind to estrogen receptors, mimicking the effects of natural estrogens and altering gene expression . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(p-chlorophenyl)chloromethane can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to Bis(p-chlorophenyl)chloromethane in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Bis(p-chlorophenyl)chloromethane vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before adverse effects become apparent. High doses of Bis(p-chlorophenyl)chloromethane can result in liver toxicity, reproductive toxicity, and other adverse effects in animal models .

Metabolic Pathways

Bis(p-chlorophenyl)chloromethane is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites, including dichlorodiphenyldichloroethane (DDD) and dichlorodiphenyldichloroethylene (DDE) . These metabolites can further undergo biotransformation, resulting in the formation of additional products. The metabolic pathways of Bis(p-chlorophenyl)chloromethane are complex and involve multiple enzymatic reactions .

Transport and Distribution

Within cells and tissues, Bis(p-chlorophenyl)chloromethane is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . The compound can accumulate in lipid-rich tissues due to its lipophilic nature, leading to higher concentrations in adipose tissue and other fatty tissues . The distribution of Bis(p-chlorophenyl)chloromethane within the body is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of Bis(p-chlorophenyl)chloromethane can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, it can accumulate in the nucleus, where it may interact with DNA and nuclear proteins . The localization of Bis(p-chlorophenyl)chloromethane within specific cellular compartments is influenced by targeting signals and post-translational modifications.

Chemical Reactions Analysis

1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene typically involves the chlorination of 4-chlorotoluene using chlorinating agents such as phosphorus pentachloride or sulfuryl chloride under controlled conditions. The resulting compound features a chloromethyl group attached to a benzene ring, which plays a crucial role in its reactivity and applications.

Chemical Properties:

  • Molecular Formula: C13H10Cl2
  • Molecular Weight: 237.12 g/mol
  • Structure: The compound consists of a benzene ring substituted with two chlorine atoms and a chloromethyl group, influencing its chemical behavior.

Scientific Research Applications

This compound has been studied for its potential applications in several research areas:

Chemistry

In organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. For instance, it can participate in:

  • Substitution Reactions: Where chlorine atoms are replaced by nucleophiles.
  • Oxidation Reactions: Leading to the formation of chlorinated benzoic acids.
  • Reduction Reactions: Resulting in less chlorinated derivatives.

Biology

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that related compounds can induce apoptosis in cancer cells and exhibit antibacterial and antifungal activities. For instance, its derivatives have been evaluated against various pathogenic bacteria and fungi, demonstrating promising antimicrobial efficacy with inhibition zones ranging from 16 to 31 mm .

Medicine

Ongoing research is exploring the use of this compound in pharmaceutical formulations. Its structural characteristics suggest potential applications in developing drugs targeting specific biological pathways. The interaction of the compound with biological macromolecules such as enzymes is also under investigation to understand its therapeutic potential better.

Industry

In industrial applications, this compound is utilized in producing agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it suitable for various chemical processes essential for manufacturing these products.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial activity of derivatives of this compound revealed significant bactericidal effects against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) were determined for various strains, showcasing its potential as an antimicrobial agent .

Pathogen TypeInhibition Zone (mm)MIC (μg/mL)MBC/MFC (μg/mL)
Gram-positive22 - 266.2512.5
Gram-negative15 - 2112.525
Fungi16 - 316.2512.5

Case Study 2: Chemical Reactivity Studies

Research on the chemical reactivity of this compound has demonstrated its capability to undergo various transformations that are pivotal for synthetic organic chemistry. The ability to act as a nucleophile or electrophile depending on reaction conditions has been highlighted in multiple studies .

Mechanism of Action

The mechanism of action of 1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene involves its interaction with nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to undergo nucleophilic substitution reactions. This mechanism is crucial for its reactivity and applications in various chemical processes .

Comparison with Similar Compounds

1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene can be compared with other chlorinated aromatic compounds such as:

These comparisons highlight the unique structure and reactivity of this compound, making it valuable in various scientific and industrial applications.

Biological Activity

1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene, also known by its CAS number 134-83-8, is an organochlorine compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₁₃H₁₀Cl₂
  • Molecular Weight : 237.12 g/mol
  • Structure : The compound features a chlorinated benzyl group, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that chlorinated compounds often exhibit cytotoxic effects against various cancer cell lines. Studies have shown that related compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest .
  • Endocrine Disruption : Due to its structural similarity to other chlorinated compounds, there is a potential for endocrine-disrupting effects. These compounds can interfere with hormone signaling pathways, leading to various physiological disturbances .
  • Neurotoxicity : Some studies suggest that chlorinated aromatic compounds may exhibit neurotoxic effects, impacting neuronal health and function, although specific data on this compound is limited .

Anticancer Studies

A notable study evaluated the cytotoxic effects of various chlorinated compounds on cancer cell lines such as HeLa and MCF-7. The findings indicated that certain derivatives of chlorinated benzyl compounds exhibited significant anticancer properties, with IC₅₀ values in the low micromolar range (6–7 μM) for the most effective compounds .

CompoundCell LineIC₅₀ (μM)
Compound AHeLa6
Compound BMCF-77
This compoundTBDTBD

Endocrine Disruption

Research has highlighted the potential of chlorinated phenyl compounds to act as endocrine disruptors. The mechanisms involve binding to estrogen receptors and altering normal hormonal functions, which could lead to developmental and reproductive issues in animal models .

Neurotoxicity Assessment

While specific studies on this compound are sparse, related compounds have shown neurotoxic effects in vitro. Compounds with similar structures have been linked to oxidative stress and neuroinflammation, raising concerns about their safety in environmental exposure scenarios .

Properties

IUPAC Name

1-chloro-4-[chloro-(4-chlorophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBJQRZQDCMBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228835
Record name 1,1-Bis(4-chlorophenyl)chloromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-08-1
Record name 4,4′-Dichlorobenzhydryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=782-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Bis(4-chlorophenyl)chloromethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 782-08-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Bis(4-chlorophenyl)chloromethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(chloromethylene)bis[4-chlorobenzene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P,P'-DICHLOROBENZHYDRYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9HPF37VXU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Forty-two milliliters of thionyl chloride were gradually added to 75 g of 4,4'-dichlorobenzhydrol. When the addition was complete, the reaction was heated on a steam bath for 2 hours. The excess thionyl chloride was removed in vacuo. One hundred milliliters of carbon tetrachloride were added, and the solvent was again evaporated. The carbon tetrachloride treatment was repeated and upon evaporation the resulting oil was crystallized from petroleum ether to provide 65.3 g of the desired sub-titled intermediate, m.p. 63° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (10 mL, 137 mmol) was added dropwise to 4-chlorobenzhydrol (12.66 g, 50 mmol) in CH2Cl2 (200 mL) under nitrogen over 15 min. After 18 h and solvent removal in vacuo, the crude product was dissolved in methylene chloride (250 mL) and washed with saturated NaHCO3 (3×50 mL), dried over Na2SO4, and concentrated in vacuo to a thin, amber oil (12.53 g). Upon standing at room temperature for 1 h, crystallization occured to give pure product (12.5 g, 88.4%) as a white solid, mp 61°-64° C. DCI/MS (M+1) 235. 400 MHz 1H NMR (CDCl3) δ: 7.35 (m, 8H), 6.05 (s, 1H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
12.66 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
88.4%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of bis(4-chlorophenyl)methanol (2.0 g) in dichloromethane (20 ml) was added oxalylchloride (1 ml). The mixture was stirred for 4 hours and the solvent was removed in vacuo. The residue was dissolved in n-hexane (20 ml) and filtered off. The solvent was removed in vacuo to give colorless oil of bis(4-chlorophenyl)methyl chloride (2.15 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene
Reactant of Route 2
1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene
Reactant of Route 3
1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene
Reactant of Route 4
1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene
Reactant of Route 5
1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene
Customer
Q & A

Q1: How does p,p'-Dichlorobenzhydryl chloride interact with insects in the context of DDT application?

A1: The provided research focuses on the impact of p,p'-Dichlorobenzhydryl chloride analogs on house flies, particularly their interaction with DDT. While the compound itself doesn't exhibit strong insecticidal properties at the tested concentrations, it demonstrates synergistic effects with DDT. [] Specifically, when house fly larvae were reared in a medium containing low concentrations of p,p'-Dichlorobenzhydryl chloride analogs, the surviving larvae showed increased susceptibility to DDT contact compared to larvae from untreated media. [] This suggests that these compounds might interfere with the insect's natural defense mechanisms against DDT, making them more vulnerable to its effects.

Q2: What is known about the solvolysis reaction of p,p'-Dichlorobenzhydryl chloride?

A2: Research indicates that the solvolysis of p,p'-Dichlorobenzhydryl chloride has been studied in mixtures of ethanol and 2,2,2-trifluoroethanol. [] This reaction likely involves the chloride leaving group departing from the molecule, creating a carbocation intermediate. The nucleophilic solvents, ethanol and trifluoroethanol, then compete to react with this intermediate, leading to the formation of different solvolysis products. Analyzing the product ratios and reaction rates in different solvent mixtures can provide insights into the reaction mechanism and the influence of solvent properties on the reaction pathway.

Q3: Are there any known implications for the environmental impact of p,p'-Dichlorobenzhydryl chloride, considering its use alongside DDT?

A3: While the provided research doesn't directly investigate the environmental impact of p,p'-Dichlorobenzhydryl chloride, its use in conjunction with DDT raises concerns. [] DDT is a persistent organic pollutant known for its bioaccumulation in the environment and harmful effects on wildlife, particularly birds. The synergistic effect of p,p'-Dichlorobenzhydryl chloride with DDT suggests that even small amounts of this compound could potentially amplify the negative environmental consequences of DDT by increasing its efficacy. Therefore, further research on the ecotoxicological profile and potential for bioaccumulation of p,p'-Dichlorobenzhydryl chloride is crucial to assess its long-term environmental risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.